

# Atto 390 NHS Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Atto 390 NHS ester	
Cat. No.:	B12055625	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an indepth overview of **Atto 390 NHS ester**, a fluorescent label with a coumarin structure.[1] It details the compound's safety information, physicochemical properties, and established protocols for its use in labeling biomolecules. This guide is intended for research purposes only and should be handled by technically qualified individuals experienced with potentially hazardous chemicals.[2]

## Safety and Handling

The following tables summarize the key safety information for **Atto 390 NHS ester**. This information is derived from safety data sheets and product information from various suppliers.

**Hazard Identification and Personal Protection** 

Identification	Hazard Information	Personal Protective Equipment (PPE)
Product Name	Atto 390 NHS ester	Eyeshields, Gloves, type N95 (US) respirator
CAS Number	914203-48-8	
Storage Class	11 - Combustible Solids	_
WGK (Water Hazard Class)	WGK 3	_



Storage and Stability

Condition	Recommendation
Storage Temperature	-20 °C[1]
Shipping Temperature	Ambient temperature (solvent-free)
Stability	Stable for at least three years when stored properly, protected from moisture and light.
Handling	Equilibrate the vial to room temperature before opening to avoid moisture condensation.

# **Physicochemical Properties**

Atto 390 is a fluorescent label characterized by a high fluorescence quantum yield, a large Stokes shift, good photostability, and a low molecular weight. It is moderately hydrophilic. The N-hydroxysuccinimidyl (NHS) ester is an amine-reactive form of the dye, designed for labeling proteins and other amine-containing molecules.

The optical and physical properties of **Atto 390 NHS ester** are summarized below.



Property	Value
Molecular Weight (MW)	440 g/mol
Molecular Weight (MH+)	441 g/mol
Appearance	Crystalline solid
Solubility	Soluble in polar solvents like DMF, DMSO, or acetonitrile.
Absorption Maximum (λabs)	390 nm
Extinction Coefficient (ɛmax)	2.4 x 10^4 M^-1 cm^-1
Fluorescence Maximum (λfl)	476 nm
Fluorescence Quantum Yield (ηfl)	90%
Fluorescence Lifetime (τfl)	5.0 ns
Correction Factor (CF260)	0.46
Correction Factor (CF280)	0.09

Optical data is for the carboxy derivative in aqueous solution.

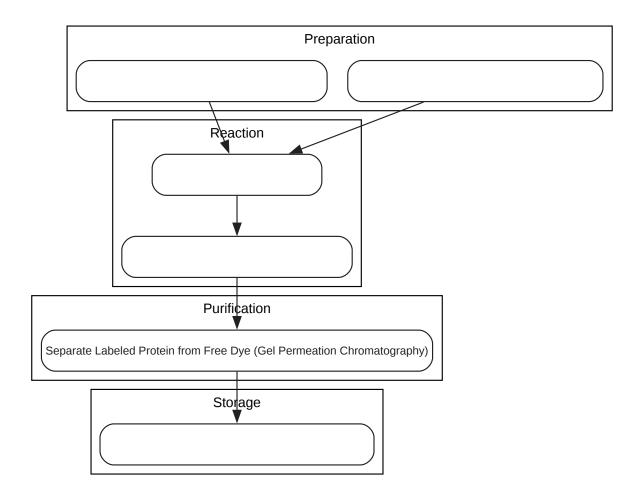
# **Experimental Protocols**

**Atto 390 NHS ester** readily reacts with non-protonated amino groups to form a stable amide bond. For efficient labeling, the pH of the reaction solution should be maintained between 8.0 and 9.0. A pH of 8.3 is often a good compromise to ensure a sufficient concentration of reactive amino groups while minimizing the hydrolysis of the NHS ester.

## **Protein Labeling Workflow**

The following diagram outlines the general workflow for labeling proteins with **Atto 390 NHS** ester.





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#### Protein Labeling Workflow

- Prepare Protein Solution: Dissolve the protein in 0.1 M bicarbonate buffer (preferably pH 8.3) at a concentration of 2 mg/mL. Protein solutions must be free of amine-containing substances like Tris, glycine, or ammonium salts.
- Prepare Dye Solution: Immediately before use, dissolve Atto 390 NHS ester in amine-free, dry DMF or DMSO to a concentration of 2 mg/mL.
- Reaction: Add a two-fold molar excess of the reactive dye solution to the protein solution.
  The optimal dye-to-protein ratio may vary and should be determined empirically.



- Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.
- Purification: Separate the labeled protein from unreacted dye using gel permeation chromatography (e.g., Sephadex G-25). The first fluorescent band to elute is typically the labeled protein.
- Storage: Store the purified conjugate under the same conditions as the unlabeled protein. For long-term storage, aliquots can be frozen at -20°C. Protect from light.

### **Oligonucleotide Labeling**

A similar protocol can be followed for labeling amino-modified oligonucleotides.

- Prepare Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9).
- Prepare Dye Solution: Prepare a 5 mg/mL solution of the activated label in anhydrous DMF.
- Reaction: Add approximately 50  $\mu$ L of the oligonucleotide solution to 30  $\mu$ L of the label solution.
- Incubation: Incubate the reaction at room temperature for 2 hours with shaking. For longer reaction times, the pH should be lowered to 7.0-7.5.
- Purification: The labeled oligonucleotide can be separated from free dye using gel filtration or reversed-phase HPLC.

## **Reaction Mechanism**

The NHS ester of Atto 390 reacts with primary amino groups on biomolecules, such as the  $\epsilon$ -amino group of lysine residues in proteins, to form a stable amide bond. This reaction releases N-hydroxysuccinimide as a byproduct.

Amine Reaction of Atto 390 NHS Ester



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#### References

- 1. atto-tec.com [atto-tec.com]
- 2. atto-tec.com [atto-tec.com]
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